molecular formula C17H18N2S2 B11959402 3,5-Bis(4-methylphenyl)-1,3,5-thiadiazinane-2-thione CAS No. 15798-67-1

3,5-Bis(4-methylphenyl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B11959402
CAS No.: 15798-67-1
M. Wt: 314.5 g/mol
InChI Key: KEOMSXFJCIKCNZ-UHFFFAOYSA-N
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Description

3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE: is a chemical compound with the molecular formula C17H18N2S2 and a molecular weight of 314.474 g/mol This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE typically involves the reaction of p-tolylamine with carbon disulfide and formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazine ring .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: Preliminary studies suggest that the compound may have potential as a therapeutic agent due to its biological activity. further research is needed to fully understand its pharmacological properties and potential medical applications .

Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It is also explored for its potential use in the production of specialty chemicals .

Mechanism of Action

The exact mechanism of action of 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of certain biological pathways, resulting in antimicrobial or antifungal activity . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3,5-DIETHYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
  • 3,5-DIPHENYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
  • 3,5-DICYCLOHEXYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE

Uniqueness: 3,5-DI-P-TOLYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE is unique due to the presence of p-tolyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other thiadiazine derivatives, which may have different substituents and, consequently, different chemical behaviors and applications .

Properties

CAS No.

15798-67-1

Molecular Formula

C17H18N2S2

Molecular Weight

314.5 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C17H18N2S2/c1-13-3-7-15(8-4-13)18-11-19(17(20)21-12-18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

KEOMSXFJCIKCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(C(=S)SC2)C3=CC=C(C=C3)C

Origin of Product

United States

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